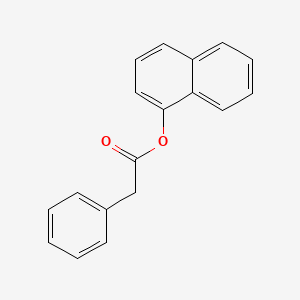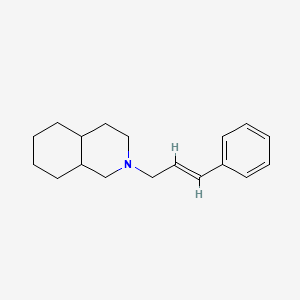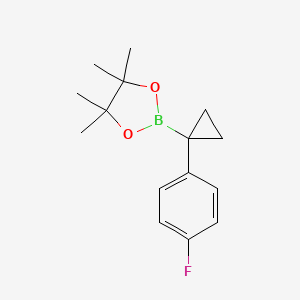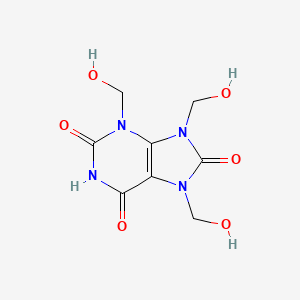
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a trimethylsilyl group, and an aniline moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of aniline derivatives with trifluoromethylating agents and trimethylsilylating agents. One common method includes the use of a Schlenk tube charged with copper(I) iodide, 1,10-phenanthroline, and cesium fluoride. The reaction mixture is then evacuated, backfilled with argon, and diglyme is added along with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aniline derivatives, silylated compounds, and various substituted aniline derivatives .
科学的研究の応用
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline involves its ability to act as a nucleophilic trifluoromethylating agent. It reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols. The molecular targets include carbonyl groups, and the pathways involve nucleophilic addition and substitution reactions .
類似化合物との比較
Similar Compounds
- 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)morpholine
- Benzonitrile, 4-(2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-
Uniqueness
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for introducing trifluoromethyl groups into organic molecules .
特性
CAS番号 |
876727-98-9 |
|---|---|
分子式 |
C11H16F3NOSi |
分子量 |
263.33 g/mol |
IUPAC名 |
4-(2,2,2-trifluoro-1-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H16F3NOSi/c1-17(2,3)16-10(11(12,13)14)8-4-6-9(15)7-5-8/h4-7,10H,15H2,1-3H3 |
InChIキー |
AMDWZEBQUGNEQF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)




